Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, an ethyl ester group, and a sulfonylamino group attached to a fluorophenyl ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an α-haloketone under basic conditions.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Fluorophenyl Ring: The fluorophenyl ring can be attached through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the sulfonylamino group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-[acetyl-(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
Ethyl 5-[acetyl-(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a bromine atom, potentially leading to different reactivity and biological activity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its electronic properties, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO6S/c1-4-27-20(24)19-12(2)28-18-10-7-15(11-17(18)19)22(13(3)23)29(25,26)16-8-5-14(21)6-9-16/h5-11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEBLTHVNVMMBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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